5-Methoxy-2-(methylthio)pyrimidin-4-ol
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Overview
Description
5-Methoxy-2-(methylthio)pyrimidin-4-ol is a chemical compound with the molecular formula C6H8N2O2S . It has a molecular weight of 172.21 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Methoxy-2-(methylthio)pyrimidin-4-ol consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms . The ring is substituted at the 2nd position by a methylthio group and at the 4th position by a hydroxyl group. The 5th position of the ring is substituted by a methoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methoxy-2-(methylthio)pyrimidin-4-ol include a molecular weight of 172.21 g/mol . It has a computed XLogP3-AA value of 0.4, indicating its relative lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . The topological polar surface area is 76 Ų .Scientific Research Applications
Synthesis and Chemical Properties
- Pyrimidine Reactions: The butylaminolysis of 2- and 4-methoxy (or methylthio) pyrimidines, including 5-Methoxy-2-(methylthio)pyrimidin-4-ol, has been studied for preparing corresponding butylaminopyrimidines. This method is useful for producing various pyrimidine derivatives under solvent-free conditions (Brown & Forster, 1966).
Synthesis of Related Compounds
- Antitumor Properties: Reactions involving 2-methylthio pyrimidines have been used to synthesize compounds with potential antitumor properties (Grigoryan et al., 2008).
- Synthesis of Anomeric Compounds: 5-Methoxy-2-(methylthio)pyrimidin-4-ol has been used in synthesizing 5-methyltubercidin and its α-anomer, contributing to the field of nucleoside analogues (Kondo, Ohgi, & Goto, 1977).
Chemical Synthesis and Transformations
- Pyrimido-pyrimidinedithiones Synthesis: The synthesis of pyrimido[4,5-d]pyrimidin-2,4(1H,3H)dithiones from 4,6-dichloro-2-(methylthio)pyrimidine showcases its versatility in creating biologically interesting compounds (Snieckus & Guimarães, 2014).
- Mitsunobu Reaction: 5-Methoxy-2-(methylthio)pyrimidin-4-ol is involved in the Mitsunobu reaction to create arylaminomethyl derivatives, highlighting its reactivity and potential in organic synthesis (Masevičius, Petraitytė, & Tumkevičius, 2012).
Medicinal Chemistry and Pharmacology
- Steroidal Derivatives Synthesis: Its role in the synthesis of steroidal heterocycles, such as pyrazole and pyrimidine steroidal derivatives, demonstrates its importance in medicinal chemistry (Rivera et al., 2003).
Safety And Hazards
The safety information for 5-Methoxy-2-(methylthio)pyrimidin-4-ol indicates that it has hazard statements H302, H315, H319, H335 . This suggests that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
properties
IUPAC Name |
5-methoxy-2-methylsulfanyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-10-4-3-7-6(11-2)8-5(4)9/h3H,1-2H3,(H,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFMDDLVLHIRNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(NC1=O)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278703 |
Source
|
Record name | 5-Methoxy-2-(methylsulfanyl)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60278703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-(methylthio)pyrimidin-4-ol | |
CAS RN |
1671-08-5 |
Source
|
Record name | 1671-08-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9316 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methoxy-2-(methylsulfanyl)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60278703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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